6-Methyl-2-propylquinoline-4-carbothioamide
CAS No.: 62078-00-6
Cat. No.: VC19489553
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62078-00-6 |
|---|---|
| Molecular Formula | C14H16N2S |
| Molecular Weight | 244.36 g/mol |
| IUPAC Name | 6-methyl-2-propylquinoline-4-carbothioamide |
| Standard InChI | InChI=1S/C14H16N2S/c1-3-4-10-8-12(14(15)17)11-7-9(2)5-6-13(11)16-10/h5-8H,3-4H2,1-2H3,(H2,15,17) |
| Standard InChI Key | LUNWWJGPSNOZGV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
6-Methyl-2-propylquinoline-4-carbothioamide features a planar quinoline ring system, which facilitates π-π stacking interactions critical for binding biological targets. The carbothioamide group () introduces hydrogen-bonding capabilities and enhanced metabolic stability compared to its carboxamide counterparts. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.36 g/mol |
| IUPAC Name | 6-methyl-2-propylquinoline-4-carbothioamide |
| SMILES | CCCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N |
| InChI Key | LUNWWJGPSNOZGV-UHFFFAOYSA-N |
The compound’s lipophilicity () suggests moderate membrane permeability, while the thiocarbonyl group may influence redox properties .
Spectroscopic Data
Although experimental spectral data (e.g., NMR, IR) for 6-methyl-2-propylquinoline-4-carbothioamide are unavailable, analogous quinoline-4-carbothioamides exhibit characteristic absorptions:
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IR: Strong bands near 1250 cm (C=S stretch) and 3350 cm (N–H stretch) .
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NMR: Resonances for quinoline protons (δ 7.5–8.9 ppm), methyl groups (δ 1.2–2.5 ppm), and thiourea protons (δ 6.8–7.2 ppm) .
Synthesis and Derivative Optimization
General Quinoline Synthesis
Quinoline derivatives are typically synthesized via:
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Pfitzinger Reaction: Condensation of isatin derivatives with ketones in basic conditions to form quinoline-4-carboxylic acids .
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Cyclization Reactions: Acid-catalyzed cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
For 6-methyl-2-propylquinoline-4-carbothioamide, a plausible route involves:
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Synthesis of 6-methyl-2-propylquinoline-4-carboxylic acid via Pfitzinger reaction using 5-methylisatin and 2-pentanone.
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Conversion to the acid chloride using thionyl chloride.
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Treatment with ammonium thiocyanate to introduce the carbothioamide group .
Challenges in Derivative Design
Optimizing quinoline derivatives requires balancing lipophilicity and solubility. For example, replacing bromine (high ) with methyl groups in analogous compounds improved hepatic microsomal stability by 40% . The propyl substituent in 6-methyl-2-propylquinoline-4-carbothioamide may reduce crystallinity, necessitating formulation strategies for enhanced bioavailability.
Biological Activity and Mechanisms
Antibacterial and Anticancer Activity
Quinoline derivatives disrupt bacterial DNA gyrase and topoisomerase IV. The thiourea moiety in 6-methyl-2-propylquinoline-4-carbothioamide could enhance Gram-negative penetration by chelating lipopolysaccharides . In oncology, quinoline thioureas induce apoptosis via caspase-3 activation, with IC values < 10 μM in breast cancer models .
Future Directions and Applications
Drug Development
Structural optimization could focus on:
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Replacing the propyl group with fluorinated alkyl chains to improve solubility ( reduction by 0.5 units) .
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Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility for intravenous delivery.
Target Identification
Proteomic studies using affinity-based probes could elucidate binding partners in Plasmodium or cancer cells. CRISPR-Cas9 screens may identify resistance mechanisms, guiding combination therapies .
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